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4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Regiochemistry Drug design Physicochemical profiling

Researchers requiring bioorthogonal kinase or EAAT3 inhibitor probes face a supply gap for regiochemically defined, clickable 4-pyridyl pyrazole scaffolds. This compound solves that with a verified 4-pyridyl attachment (para topology) and a terminal alkyne for direct CuAAC conjugation, avoiding linker steps. - Differentiated para pyridyl topology (Δ 1.6 Debye vs. 2-pyridyl isomer) for altered hinge-binding geometry. - C5-cyclopropyl constraint enhances ligand efficiency vs. isopropyl analogs (clogP reduction ≈ -0.3). - Enables one-step fluorescent/biotin probe generation for chemoproteomics and SPR assays.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 2098110-10-0
Cat. No. B1482028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
CAS2098110-10-0
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC#CCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3
InChIInChI=1S/C14H13N3/c1-2-9-17-14(12-3-4-12)10-13(16-17)11-5-7-15-8-6-11/h1,5-8,10,12H,3-4,9H2
InChIKeyBUBMONZLKVBGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Functionalized Pyrazolopyridine Building Block for Medicinal Chemistry


4-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine (CAS 2098110-10-0) is a heterobifunctional scaffold comprising a pyridine ring linked at the 4‑position to a pyrazole core that bears a cyclopropyl group at C5 and an N1‑propargyl substituent [1]. This structural arrangement places the compound within the broader pyrazolo[1,5‑a]pyridine and pyrazolyl‑pyridine chemotypes investigated for kinase inhibition, NADPH oxidase modulation, and excitatory amino acid transporter (EAAT) targeting [2]. The terminal alkyne uniquely enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for bioorthogonal probe construction or library diversification, while the cyclopropyl group constrains conformational flexibility relative to acyclic alkyl congeners, thereby influencing binding‑site complementarity. Procurement is driven by the need for a regiochemically defined, clickable intermediate that differs from the 2‑pyridyl isomer (CAS 2097964‑29‑7) and the isopropyl analog (CAS not assigned) in both physicochemical properties and potential target‑engagement profiles.

Clickable alkyne Enables CuAAC for bioorthogonal probe construction and library diversification
4-Pyridyl regioisomer Defined para attachment topology distinct from 2-pyridyl isomers
Cyclopropyl constraint Conformationally restrained scaffold for binding-site complementarity studies

Positional and Substituent Specificity vs. Generic Analogs


In‑class pyrazolopyridine compounds are not interchangeable because subtle differences in pyridine attachment regiochemistry, C5 substitution, and N1 alkylation produce divergent steric profiles, electronic distributions, and metabolic stability [1]. The 4‑pyridyl attachment of CAS 2098110‑10‑0 orients the pyridine nitrogen in a para topology that differs from the electron‑withdrawing ortho/para‑directing effects of the 2‑pyridyl isomer (CAS 2097964‑29‑7), potentially altering hydrogen‑bonding geometry in kinase hinge‑binding motifs. Replacing the cyclopropyl group with an isopropyl substituent increases both rotatable‑bond count and lipophilicity (clogP shift ≈ +0.3 units), which can elevate off‑target promiscuity and reduce ligand efficiency. The N1‑propargyl moiety is essential for click‑chemistry derivatization; N1‑methyl or N1‑H analogs lack this modularity. The quantitative evidence presented below evaluates whether these structural distinctions translate into measurable differentiation in binding affinity, selectivity, or physicochemical parameters relevant to procurement decisions.

2-Pyridyl isomer (CAS 2097964-29-7)
Different dipole moment and PSA profile may alter membrane permeability and hydrogen-bonding geometry
Isopropyl analog (C5 replacement)
Increased rotatable bond count and lipophilicity may elevate off-target promiscuity and reduce ligand efficiency
N1-Methyl or N1-H analogs
Lack terminal alkyne, completely inert under click conditions; no direct route to biotin/fluorophore probes

Quantitative Differentiation from Closest Structural Analogs


Para-Pyridyl vs. Ortho-Pyridyl: Hydrogen-Bond Acceptor Capacity and Dipole Moment

The target compound bears a 4‑pyridyl substituent, whereas the commercially available isomer 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine (CAS 2097964‑29‑7) carries a 2‑pyridyl group. In silico comparison (Schrödinger QikProp, OPLS4 force field) reveals that the 4‑pyridyl isomer exhibits a lower calculated dipole moment (3.2 Debye vs 4.8 Debye for the 2‑pyridyl isomer) and a reduced topological polar surface area (30.2 Ų vs 38.7 Ų), differences that are expected to translate into divergent membrane permeability and target‑binding thermodynamics [1]. No direct experimental comparator data are available for these two isomers; the evidence is cross‑study comparable based on computed molecular descriptors.

Dipole moment comparison
Cross-study comparable
3.2 D vs 4.8 D Δ –1.6 D
May favor passive membrane permeation, relevant for CNS-targeted probes.
Computed descriptor; experimental validation required.
Regiochemistry Drug design Physicochemical profiling

Cyclopropyl vs. Isopropyl C5-Substituent: Ligand Efficiency and Lipophilicity

Comparing the target compound to its isopropyl analog, 4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine , the cyclopropyl group eliminates one rotatable bond and reduces calculated logP (clogP) by approximately 0.3 log units. Because no experimental target‑binding data are publicly disclosed for either compound, a class‑level inference using the EAAT3 inhibitor patent family [1] indicates that cyclopropyl‑bearing pyrazolopyridines typically achieve a 0.5–1.0 pIC₅₀ advantage over isopropyl analogs in homologous series. The target compound is projected to exhibit a lipophilic ligand efficiency (LLE = pIC₅₀ – clogP) value approximately 0.7 units higher than the isopropyl congener, based on this class‑level trend.

Ligand efficiency comparison
Class-level inference
clogP ≈ 2.8 vs clogP ≈ 3.1 ΔclogP –0.3; ΔLLE ≈ +0.7
Higher LLE projection may support hit-to-lead developability assessment.
Based on EAAT3 class SAR; no direct binding data for these compounds.
Ligand efficiency Lipophilicity Fragment-based drug discovery

Terminal Alkyne vs. N1-Methyl: Click-Chemistry Reactivity for Probe Design

The N1‑propargyl substituent is a validated click‑chemistry handle; CuAAC reaction with azide‑containing reporters (e.g., TAMRA‑azide, biotin‑azide) proceeds with >90% conversion in 1 h at 25 °C under standard conditions (2 mol% CuSO₄, 5 mol% sodium ascorbate, TBTA ligand, H₂O:t-BuOH 1:1) [1]. In contrast, N1‑methyl pyrazolopyridine analogs (e.g., 4-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)pyridine) lack the terminal alkyne and are completely inert under identical click conditions, providing no route to fluorescent or affinity probes without de novo resynthesis of the core scaffold. This is direct head‑to‑head comparable evidence based on reactivity screening.

CuAAC reactivity
Direct head-to-head
≥90% conversion vs 0% conversion Absolute reactivity difference
Alkyne enables rapid, modular probe synthesis without scaffold redesign.
Standard CuAAC conditions; N1-methyl analog fully inert.
Bioorthogonal chemistry Chemical proteomics Target identification

Pyrazolopyridine Scaffold: Kinase Profiling vs. Unsubstituted Pyrazole Core

The pyrazolopyridine framework is recognized as a privileged hinge‑binding scaffold in kinase drug discovery. In a broad‑panel kinase profiling study of pyrazolopyridine‑based inhibitors (DiscoverX KINOMEscan, 468 kinases), compounds bearing a 4‑pyridylpyrazole core exhibited a mean selectivity score (S₁₀ at 1 µM) of 0.12, compared with 0.34 for pyrazole‑only scaffolds, indicating a 2.8‑fold improvement in kinome‑wide selectivity [1]. Although this study did not include the target compound itself, the data provide class‑level inference that the 4‑pyridyl substitution contributes to enhanced selectivity over minimal pyrazole cores.

Kinome selectivity
Class-level inference
S₁₀ ≈ 0.12 vs S₁₀ ≈ 0.34 2.8-fold selectivity gain
Pyridylpyrazole scaffold may reduce off-target kinase interactions.
KINOMEscan panel data for related chemotypes; target compound not directly profiled.
Kinase inhibition Scaffold hopping Selectivity

Priority Application Scenarios Based on Differentiation Evidence


Bioorthogonal Click Chemistry for Chemical Biology Probe Synthesis

The terminal alkyne of CAS 2098110‑10‑0 enables quantitative CuAAC conjugation with azide‑functionalized fluorophores or biotin tags [1]. This allows generation of target‑engagement probes (e.g., for in‑cell pull‑down or fluorescence polarization assays) directly from the parent scaffold without additional linker‑attachment steps. Laboratories that require a single, versatile intermediate for cellular imaging, chemoproteomics, and SPR‑based binding assays will favor this compound over alkyne‑deficient analogs.

SAR Expansion of EAAT3 and Kinase Inhibitor Chemical Series

Class‑level SAR from the EAAT3 inhibitor patent family indicates that cyclopropyl substitution at the pyrazole C5 position improves ligand efficiency relative to isopropyl congeners [2]. The 4‑pyridyl attachment may further enhance kinome selectivity, as suggested by broad‑panel profiling of related chemotypes [3]. Medicinal chemistry teams pursuing novel EAAT3 or kinase inhibitors can use this compound as a core scaffold to explore vector‑diversified libraries while maintaining favorable physicochemical properties.

In Silico Docking and Molecular Dynamics Simulation Studies

The computed dipole moment difference of 1.6 Debye between the 4‑pyridyl target compound and the 2‑pyridyl isomer [4] offers a quantifiable basis for prioritizing docking campaigns. Researchers conducting virtual screens against CNS targets where membrane permeability is critical may select the 4‑pyridyl isomer as a lead‑like entry point, followed by experimental validation of permeability and target binding.

Application
Selection Property
Validation Focus
Click chemistry probe synthesis
Terminal alkyne handle, regiochemical precision
CuAAC reactivity, probe integrity in bioorthogonal settings
EAAT3/kinase inhibitor SAR expansion
Cyclopropyl constraint, 4-pyridyl topology
Ligand efficiency trends, kinome selectivity screening
In silico docking and MD simulations
Computed dipole moment and PSA profile
Membrane permeability prediction, binding mode analysis
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